Iodine monobromide
Description
Evolution of Research in Halogen and Interhalogen Compounds
The foundational understanding of halogens began in the early 19th century. Iodine, for instance, was discovered in 1811 by the French chemist Bernard Courtois, with its name, "iode" (later anglicized to "iodine"), proposed by Joseph Louis Gay-Lussac in 1813 due to the violet color of its vapor wikipedia.orgwiley-vch.de. Bromine followed, discovered in 1826 fishersci.be.
The exploration of compounds formed between these elements commenced shortly thereafter. The first interhalogen compound to be discovered was iodine monochloride (ICl) in 1814 by Gay-Lussac wikipedia.org. This discovery paved the way for further research into the reactivity and properties of these unique binary halogen compounds. The field has since evolved to encompass a wide array of interhalogens, including those of the XY, XY3, XY5, and XY7 types wikipedia.orgpurdue.edu.
Distinctive Characteristics of Iodine Monobromide within the Interhalogen Family
This compound (IBr) is a diatomic interhalogen compound, meaning it consists of one atom each of iodine and bromine wikipedia.orgwikipedia.org. It typically appears as a dark red solid that melts near room temperature wikipedia.orgforecastchemicals.com. The compound is formed through the direct combination of elemental iodine and bromine wikipedia.orgwikipedia.orglibretexts.orglibretexts.org.
Within the interhalogen family, IBr exhibits properties that are intermediate between its constituent halogens wikipedia.org. The covalent bond between iodine and bromine in IBr possesses some ionic character, with iodine carrying a partial positive charge due to its lower electronegativity compared to bromine wikipedia.orgvaia.com. This polarity is a key factor in its chemical behavior. This compound is recognized for its Lewis acid properties, which have been compared to those of iodine monochloride (ICl) and diatomic iodine (I2) wikipedia.org. It is also capable of forming charge-transfer (CT) adducts with Lewis donors wikipedia.org.
Table 1: Key Physical Properties of this compound
| Property | Value |
| Chemical Formula | IBr wikipedia.orgfishersci.at |
| Molar Mass | 206.904 g/mol wikipedia.org (also reported as 206.81 g/mol forecastchemicals.comfishersci.atfishersci.casigmaaldrich.com) |
| Appearance | Dark red solid wikipedia.org, reddish-brown liquid or solid forecastchemicals.com, dark grey to brownish-black crystalline mass chemicalbook.com |
| Melting Point | 42 °C (315 K) wikipedia.orgforecastchemicals.comsigmaaldrich.comchemicalbook.com (also reported as 50 °C sigmaaldrich.comamericanelements.com) |
| Boiling Point | 116 °C (389 K) wikipedia.orgwikipedia.orgforecastchemicals.comlibretexts.orglibretexts.orgchemicalbook.com |
| Density | 4.416 g/cm³ at 25 °C sigmaaldrich.comchemicalbook.comamericanelements.com (also reported as 4.44 g/cm³ forecastchemicals.com) |
| Solubility | Slightly soluble in water; soluble in organic solvents such as alcohol, ether, carbon disulfide, and glacial acetic acid forecastchemicals.comfishersci.cachemicalbook.com |
| Refractive Index | 1.661 forecastchemicals.com |
Historical Perspectives on this compound Research Trajectories
Early in the 20th century, research into iodine's catalytic effects began to highlight the role of this compound. For instance, in 1902, L. Bruner's mechanistic study on the catalytic action of iodine in the bromination of benzene (B151609) proposed IBr as the active species responsible for the catalytic effect wiley-vch.de.
This compound has a notable history in analytical chemistry, particularly in the determination of the "iodine value" (or iodine number) of fats and oils, a measure of their degree of unsaturation. This analytical method, known as the Hanus method, utilizes this compound researchgate.net. Research has also focused on understanding the thermodynamic constants of this compound in various solutions, such as carbon tetrachloride, to facilitate studies on reactions in both gas and solution phases caltech.edu.
Beyond its analytical applications, IBr has been explored in organic synthesis. It serves as an electrophile in novel synthetic approaches to polyketide structural units fishersci.cachemicalbook.com. Furthermore, it has been involved in the synthesis of radioiodinated fatty acids, which are relevant for heart imaging applications fishersci.cachemicalbook.com. Studies have also investigated its utility in enhancing ice nucleation by facilitating the exchange of iodine ions on the surface of solid silver iodide researchgate.net.
Structure
2D Structure
Properties
InChI |
InChI=1S/BrI/c1-2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEQRNSPHCCXSH-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
BrI | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrI | |
| Record name | iodine monobromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iodine_monobromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID2064862 | |
| Record name | Iodine bromide (IBr) | |
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Molecular Weight |
206.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brownish-black solid; Soluble in water; [Merck Index] Black or violet crystalline solid with a pungent odor; Decomposes in water; [MSDSonline] | |
| Record name | Iodine monobromide | |
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Boiling Point |
116 °C (decomposes) | |
| Record name | Iodobromine | |
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Solubility |
Soluble in water, Soluble in water with decomposition, Soluble in carbon disulfide, glacial acetic acid, Soluble in alcohol, ether | |
| Record name | Iodobromine | |
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Density |
4.3 g/cu cm | |
| Record name | Iodobromine | |
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Color/Form |
Crystals, purplish-black mass, Black orthorhombic crystals, Dark red solid, Brownish-black crystals or very hard solid | |
CAS No. |
7789-33-5 | |
| Record name | Iodine bromide (IBr) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-33-5 | |
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| Record name | Iodobromine | |
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| Record name | Iodine bromide (IBr) | |
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| Record name | Iodine bromide (IBr) | |
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| Record name | Iodine bromide | |
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| Record name | IODINE MONOBROMIDE | |
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| Record name | Iodobromine | |
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Melting Point |
52 °C | |
| Record name | Iodobromine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8460 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies and Preparative Routes for Iodine Monobromide
Controlled Synthesis Strategies
Controlled synthesis of iodine monobromide typically involves reacting equimolar quantities of elemental iodine and bromine. youtube.com The process is often initiated by melting the two elements together, followed by cooling to allow the formation of the solid IBr. youtube.comyoutube.com To ensure accurate stoichiometry and prevent the loss of volatile bromine, a condenser is frequently employed to keep bromine vapor condensed within the reaction vessel. youtube.com
For example, a common laboratory preparation involves combining 10 grams of elemental bromine with 15.88 grams of elemental iodine, which represents an equimolar ratio. youtube.com The mixture is heated gently, often using a hot water bath, until both components melt and react to form a homogeneous liquid. Upon cooling, the resulting dark reddish-black solid indicates the successful formation of this compound. youtube.comyoutube.com Purification of the synthesized IBr can be achieved through fractional crystallization. wikipedia.org
Beyond direct combination, interhalogen compounds like IBr can also be generated in situ under controlled conditions, such as in the synthesis of N-haloimides where N-chloro derivatives react with inorganic bromide or iodide salts. This approach suggests the transient formation of an interhalogen species like IBr as a mechanistic intermediate. acs.org
Thermodynamic Considerations in this compound Formation
The formation of this compound from its elements involves specific thermodynamic parameters that dictate the feasibility and energy changes of the reaction. For the gaseous phase reaction:
½ I₂(g) + ½ Br₂(g) → IBr(g)
The standard enthalpy of formation (ΔfH°) for gaseous this compound at 298.15 K has been experimentally determined. nist.govanl.gov
Table 1: Standard Thermodynamic Properties of Gaseous this compound (IBr)
| Property | Value | Units | Reference |
| Enthalpy of Formation (ΔfH° at 298.15K) | 40.88 | kJ mol⁻¹ | nist.govanl.gov |
| Entropy (S° at 298.15K) | 258.95 | J K⁻¹ mol⁻¹ | nist.gov |
The positive standard enthalpy of formation (40.88 kJ mol⁻¹) indicates that the formation of gaseous this compound from gaseous elemental iodine and bromine is an endothermic process under standard conditions. nist.govanl.gov
Bond energies provide an alternative method for estimating the enthalpy change of a reaction, particularly in the gaseous phase. The average bond energies for the relevant bonds are presented below:
Table 2: Average Bond Energies
| Bond | Average Bond Energy (kJ/mol) | Reference |
| I–I | 149 | libretexts.orgutexas.eduacadiau.ca |
| Br–Br | 193 | utexas.eduacadiau.ca |
| I–Br | 175 | libretexts.orgutexas.edubrainly.com |
Using these average bond energies, the enthalpy change for the gaseous reaction I₂(g) + Br₂(g) → 2 IBr(g) can be estimated: ΔrH° = [Bond Energy(I-I) + Bond Energy(Br-Br)] - [2 × Bond Energy(I-Br)] ΔrH° = [149 kJ/mol + 193 kJ/mol] - [2 × 175 kJ/mol] ΔrH° = 342 kJ/mol - 350 kJ/mol = -8 kJ/mol
This calculation suggests that the formation of two moles of gaseous IBr from gaseous elements is slightly exothermic. libretexts.orgutexas.eduacadiau.cabrainly.com This estimated value (-4 kJ/mol for one mole) differs from the directly reported standard enthalpy of formation (40.88 kJ/mol) for gaseous IBr. This discrepancy can arise because bond energy calculations provide an average estimate for bonds in various molecular environments, whereas the standard enthalpy of formation is a precise value determined experimentally for the specific compound from elements in their standard states. nist.govanl.govlibretexts.org
Mechanistic Aspects of Preparative Reactions
The preparation of this compound from elemental iodine and bromine is a direct combination reaction. In this process, the diatomic molecules of iodine (I₂) and bromine (Br₂) react to form the interhalogen compound IBr. This is a fundamental chemical transformation where existing bonds (I-I and Br-Br) are broken, and new bonds (I-Br) are formed. wikipedia.orgbrainly.comgauthmath.com
While the direct synthesis of IBr is a straightforward combination, this compound can also be formed as a transient intermediate in more complex reaction mechanisms. For instance, in the reaction between bromate (B103136) and iodine in an acidic medium, IBr is observed to form and be rapidly consumed during the reaction's progression. acs.orgcdnsciencepub.com Detailed mechanistic studies of such reactions, often involving multiple steps, have indicated a molecular mechanism rather than a radical-dominated one for the formation and subsequent reactions of IBr in these specific contexts. acs.org However, for the direct preparative route, the mechanism is generally considered to be a direct association of the elemental halogens.
Advanced Reactivity and Reaction Mechanisms Involving Iodine Monobromide
Electrophilic Addition Reactions to Unsaturated Systems
IBr readily undergoes electrophilic addition to unsaturated systems such as alkenes and alkynes, leading to the formation of vicinal bromoiodoalkanes. uzhnu.edu.ua These reactions are often characterized by high stereospecificity and can exhibit regiochemical control. uzhnu.edu.ua
Iodine monobromide is an effective reagent for inducing electrophilic cyclizations of homoallylic carbonates. labor.com.trsigmaaldrich.cnuzhnu.edu.uaresearchgate.netacs.org This process is particularly notable for achieving high diastereoselectivity, often superior to that observed with other halogenating agents like iodine (I₂) or iodine monochloride (ICl). uzhnu.edu.uaresearchgate.net Optimal diastereoselectivity in these cyclizations is typically achieved at low temperatures, for instance, in toluene (B28343) at -80 to -85 °C. uzhnu.edu.ua The enhanced diastereoselectivity observed with IBr is attributed to kinetic control of the reaction. uzhnu.edu.ua The resulting α-iodo cyclic carbonates are formed in excellent yields and can be further transformed into epoxides. uzhnu.edu.ua
Table 1: Diastereoselectivity in Electrophilic Cyclization of Homoallylic Carbonates
| Reagent | Solvent | Temperature (°C) | Diastereoselectivity (d.r.) | Yield (%) |
| IBr | Toluene | -80 to -85 | Very good (>20:1) uzhnu.edu.ua | Excellent uzhnu.edu.ua |
| I₂ | Acetonitrile (B52724) | - | Lower uzhnu.edu.uaresearchgate.net | - |
| ICl | Dichloromethane | - | Much lower uzhnu.edu.ua | - |
Addition of this compound across alkenes is a facile process, yielding vicinal bromoiodoalkanes. uzhnu.edu.ua This addition generally occurs with high anti stereospecificity. uzhnu.edu.uamasterorganicchemistry.com Mechanistic studies indicate the involvement of a cyclic iodonium (B1229267) ion intermediate, which undergoes backside attack by a nucleophile to yield the anti-addition product. uzhnu.edu.uamasterorganicchemistry.comnptel.ac.inwikipedia.org
For alkynes, IBr can also participate in stereoselective addition reactions. uzhnu.edu.uaresearchgate.net Trihalide-based ionic liquids, formed by mixing equimolar amounts of IBr and [bmim][Br] (1-butyl-3-methylimidazolium bromide), have been shown to be effective reagent-solvents for the stereoselective iodination of alkenes and alkynes, often resulting in very good to almost quantitative yields of iodobromo adducts. uzhnu.edu.ua
The regiochemistry of this compound addition is highly sensitive to the initial alkene structure. uzhnu.edu.ua While electrophilic additions to unsymmetrical alkenes often follow Markovnikov's rule, leading to the more substituted carbon bearing the iodine atom, anti-Markovnikov products are also possible depending on the substrate. uzhnu.edu.uaaskthenerd.com This variability highlights the nuanced control over regioselectivity that can be achieved with IBr. acs.org
Functional Group Transformations Mediated by this compound
Beyond addition reactions, this compound also serves as a valuable reagent for various functional group transformations.
This compound has been successfully employed as a mild reagent for the selective deprotection of certain protecting groups. uzhnu.edu.uaresearchgate.net Notably, it is effective for the cleavage of O-tert-butyldimethylsilyl (TBDMS) ethers of simple alcohols, carbohydrates, and nucleosides. uzhnu.edu.uaresearchgate.net This method is advantageous because it tolerates other acid-labile functionalities, such as acetals and O-p-methoxybenzyl ethers, as well as base-labile groups like esters and amides. researchgate.net Methanol is often the preferred solvent for these deprotection reactions, suggesting that the in situ generation of hydrogen bromide (HBr) might play a role in the desilylation process. uzhnu.edu.ua Additionally, IBr has been found to be an effective reagent for the deprotection of O-trityl and O-dimethoxytrityl ethers of carbohydrates and nucleosides, demonstrating superiority over other existing methods due to its ability to maintain the stability of acid- and base-labile functionalities. researchgate.net
Table 2: Selective Deprotection with this compound
| Protecting Group | Substrate Type | Solvent | Tolerated Functional Groups |
| O-tert-butyldimethylsilyl (TBDMS) ethers | Alcohols, Carbohydrates, Nucleosides | Methanol, Acetonitrile uzhnu.edu.uaresearchgate.net | Acetals, O-p-methoxybenzyl ethers, Esters, Amides researchgate.net |
| O-trityl ethers | Carbohydrates, Nucleosides | Dichloromethane-methanol, Acetonitrile researchgate.net | Acid-labile functionalities (acetals, O-p-methoxybenzyl ethers), Base-labile groups (esters, amides) researchgate.net |
| O-dimethoxytrityl ethers | Carbohydrates, Nucleosides | Dichloromethane-methanol, Acetonitrile researchgate.net | Acid-labile functionalities (acetals, O-p-methoxybenzyl ethers), Base-labile groups (esters, amides) researchgate.net |
Glycosylation Chemistry and Stereoselectivity
This compound is recognized as an effective reagent for O-glycosylation, particularly when employing "disarmed" thioglycoside donors. This method typically affords excellent 1,2-trans stereoselectivity, a critical aspect in carbohydrate synthesis for building complex oligosaccharides. uzhnu.edu.ua The compatibility of IBr with a wide array of common protecting groups, such as isopropylidene acetals, cyclohexane (B81311) 1,2-diacetals, 4-methoxybenzyl and benzyl (B1604629) ethers, and phthalimido groups, broadens its utility in complex synthetic routes. uzhnu.edu.ua Notably, in compounds containing existing intersugar glycosidic linkages, IBr facilitates glycosyl bromide formation exclusively at the reducing terminal, leaving other glycosidic bonds unaffected. uzhnu.edu.ua
Research Findings in Glycosylation: Studies have demonstrated IBr's role in the synthesis of glycosyl bromides from various alkyl and aryl thioglycosides. For instance, the synthesis of galactosyl bromide α-86 from methylthio galactoside 88 has been achieved using IBr. nih.gov This resulting bromide donor can then be further reacted in glycosylation. An example is the glycosidation of α-86 with a secondary galactosyl acceptor 89 in the presence of IBr, which yielded disaccharide 90 with a 73% yield. nih.gov
The stereoselectivity in glycosylation reactions promoted by IBr can be influenced by reaction conditions, including concentration. Lower concentrations have been observed to favor the desired 1,2-trans-selectivity in some cases, highlighting the importance of optimizing reaction parameters. acs.org
α-Bromination of Carbonyl Compounds
This compound is an effective reagent for the monobromination of carbonyl compounds at their α-position, particularly steroidal aldehydes and ketones. uzhnu.edu.ua This reaction typically proceeds via an acid-catalyzed enol intermediate, where the enol acts as a nucleophile attacking the electrophilic IBr. manac-inc.co.jplibretexts.orgwikipedia.org A key feature of acid-catalyzed α-bromination with IBr is its tendency to stop after the introduction of a single bromine atom. manac-inc.co.jp
The regioselectivity and diastereoselectivity of α-bromination can be influenced by the substrate's structure. For steroidal aldehydes, the proximity of the reaction site to an asymmetric center can dictate the ratio of diastereomeric products, with a β-orientation often favored for the incoming bromine. uzhnu.edu.ua
Detailed Research Findings: An illustrative application is the monobromination of methyl 3-oxo-5β-cholanate using IBr in acetic acid, which successfully yielded the 2β-bromo ketone with a 50% yield. uzhnu.edu.ua For steroidal aldehydes, a 4.9:1 diastereomeric ratio was observed with 100% yield in one reported instance. uzhnu.edu.ua In the case of asymmetric ketones, converting them into silyl (B83357) enol ethers prior to bromination with IBr can control the enolization direction, allowing for the specific synthesis of a single monobromoketone isomer. manac-inc.co.jp
Table 1: Representative α-Bromination Reactions with this compound
| Substrate Type | Reagent/Conditions | Product Type | Yield (%) | Diastereomeric Ratio | Citation |
| Steroidal Aldehyde | IBr, AcOH | α-Bromo Aldehyde | 100 | 4.9:1 | uzhnu.edu.ua |
| Methyl 3-oxo-5β-cholanate | IBr/MeCO2H | 2β-Bromo Ketone | 50 | Not specified | uzhnu.edu.ua |
Cleavage of Carbon-Metal Bonds
This compound is widely employed for the cleavage of carbon-metal bonds, a fundamental transformation in organometallic chemistry. This reaction typically results in the formation of the corresponding organic iodide and the metal bromide. uzhnu.edu.ua The utility of IBr in this context extends to a variety of organometallic compounds.
Research Findings: Investigations have explored the cleavage of bonds involving various metals, including organotin, organoarsenic, organoantimony, organogermanium, and organolead compounds. uzhnu.edu.ua The consistent outcome of producing the organic iodide highlights IBr's role as a reliable source of electrophilic iodine for these bond scissions. uzhnu.edu.ua
Kinetics and Reaction Dynamics
The study of reaction kinetics and dynamics involving this compound provides critical insights into the factors governing reaction rates and mechanisms. These studies often involve determining rate laws, understanding the influence of solvent systems, and assessing temperature effects.
Rate Law Derivations and Kinetic Orders
The rate law mathematically describes the dependence of a reaction rate on the concentrations of its reactants. For reactions involving this compound, the kinetic order can vary depending on the specific reaction and conditions. pdx.edu
Influence of Solvent Systems on Reaction Rates
Solvent systems play a significant role in modulating the rates and pathways of reactions involving this compound. The polarity and coordinating ability of the solvent can influence the stability of intermediates, transition states, and the formation of associated species.
Temperature Effects on Reaction Kinetics
Temperature is a fundamental parameter affecting reaction kinetics, generally leading to an increase in reaction rates with increasing temperature due to enhanced molecular kinetic energy and more frequent effective collisions. pdx.edu The quantitative relationship between temperature and reaction rate is often described by the Arrhenius equation, which involves the activation energy and pre-exponential factor.
Detailed Research Findings: While specific Arrhenius parameters for the direct reactions of this compound in glycosylation or bromination were not detailed in the provided sources, kinetic studies of related halogen-based reactions illustrate the general principles. For example, temperature-dependent forward (k_f) and reverse (k_r) constants have been measured for the reaction I•aq + I-aq ↔ I2•-aq over the temperature range of 286−320 K, allowing for the derivation of Arrhenius parameters and equilibrium constants. researchgate.net This type of analysis is crucial for understanding the energy landscape of a reaction and predicting its behavior across different temperatures. In some ion-isotopic exchange reactions involving iodide and bromide ions, specific reaction rates have been observed to decrease with increasing temperature within certain ranges, highlighting that temperature effects can be complex and reaction-specific. researchgate.net
Equilibrium Studies of Intermediate Species
This compound participates in various equilibrium reactions, including its disproportionation, which is a fundamental aspect of its chemical behavior. The equilibrium between gaseous this compound and its constituent halogens, iodine and bromine, is represented by the equation: pearson.comquia.combrainly.com
The equilibrium constant ( or ) for this reaction provides insight into the relative amounts of reactants and products at equilibrium. For instance, at 250 °C, an equilibrium mixture in a 2.0 L flask containing 0.024 mol of I(g), 0.050 mol of Br(g), and 0.38 mol of IBr(g) can be used to calculate the value. quia.com
In aqueous solutions, IBr can exist in equilibrium with its hydrolysis products. The hydrolysis of IBr(aq) is known to readily form hypoiodous acid (HOI). datapdf.comacs.org This process is crucial in understanding the transient species formed during reactions involving IBr in solution. Furthermore, the interhalide ion IBr has been identified as a precursor to this compound, with its formation observed under specific conditions, such as the freezing of aqueous halide ion solutions. This suggests complex reaction mechanisms involving multiple intermediate species and their respective equilibria, particularly in environments like the polar marine boundary layer. acs.org
Oxidation and Reduction Pathways
This compound acts as a versatile reagent in oxidation and reduction pathways, primarily functioning as an oxidant due to the electrophilic nature of iodine in the I-Br bond. An oxidant is a substance that causes another atom or ion to lose electrons, while itself being reduced. manac-inc.co.jp The ability of IBr to accept electrons makes it a valuable tool in various synthetic and mechanistic studies.
Role of this compound as an Oxidant
This compound serves as an effective oxidant in several chemical transformations. For example, it is employed as a monobrominating reagent for steroidal aldehydes and ketones, demonstrating its selectivity in introducing bromine atoms into organic molecules. rsc.org The reaction proceeds with a favored -orientation for the entering bromine, and the diastereoselectivity is often kinetically controlled. rsc.org
In the context of multi-electron transfer processes, IBr plays a role in the "bromide-iodate loop," a redox pathway that facilitates the reversible oxidation of iodine to iodate (B108269). During the charging process in certain electrochemical systems, iodide is successively oxidized to I and then to IBr interhalogen. The polar nature of IBr makes it more susceptible to nucleophilic reactions with water, thereby accelerating the formation kinetics of iodate (IO). libretexts.orgresearchgate.net
IBr can also act as a catalyst in organic synthesis. For instance, it has been successfully utilized as a catalyst in the regioselective synthesis of 3-arylquinolines from -aminoacetophenones and trans--nitrostyrenes. This metal- and oxidant-free protocol highlights IBr's catalytic oxidative capabilities in forming new carbon-carbon bonds and cleaving others in a single step. libretexts.org
Electron Transfer Mechanisms in Redox Processes
Electron transfer mechanisms in redox reactions involving IBr can proceed through various pathways, including inner-sphere and outer-sphere mechanisms. In outer-sphere mechanisms, electron transfer occurs without the formation of a direct bond between the oxidant and reductant, with their coordination spheres remaining intact. reddit.comadichemistry.com Conversely, inner-sphere mechanisms involve the formation of a bridged complex where the reductant and oxidant share a ligand, and the electron is transferred across this bridging group. reddit.comadichemistry.com
In reactions involving hypobromite (B1234621) (OBr) and iodide (I), IBr(aq) is an unstable, transitory intermediate. The proposed mechanism for these reactions involves Br-transfer processes to form IBr, indicating a specific electron transfer pathway. datapdf.com The rapid formation and subsequent hydrolysis of IBr highlight the dynamic nature of these redox processes. In the bromide-iodate loop, the polar IBr interhalogen is further oxidized to bromine and iodate, showcasing its involvement in multi-electron transfer sequences. libretexts.org
Reactions with Organometallic Species and Main Group Compounds
This compound exhibits reactivity with various organometallic species and main group compounds, often leading to bond cleavage or acting as an activating agent. A notable application of this compound is its ability to cleave carbon-metal bonds. This reaction typically yields the organic iodide and the corresponding metal bromide. This phenomenon has been investigated for organotin, organoarsenic, organoantimony, organogermanium, and organolead compounds. rsc.org
In the preparation of Grignard reagents (RMgX), which are crucial organometallic compounds in organic synthesis, iodine (and by extension, interhalogens like IBr) can be used as an activator for magnesium metal. Magnesium metal is typically coated with a passivating layer of magnesium oxide, which inhibits its reaction with organic halides. The addition of a small amount of iodine reacts with these exposed magnesium sites, forming magnesium iodide that dissolves away, thereby exposing more reactive magnesium surface and facilitating the formation of the Grignard reagent. adichemistry.combyjus.comcapes.gov.br While this is not a direct reaction of IBr with a pre-formed Grignard reagent, it underscores IBr's utility in mediating organometallic syntheses.
Furthermore, this compound is known to react extremely exothermically with certain main group elements such as phosphorus and tin. rsc.org As an interhalogen compound itself, IBr is a product of the reaction between halogens. Interhalogen compounds like IBr are generally more reactive than diatomic halogens (except fluorine) because the A-X bonds in interhalogens are weaker than the X-X bonds in dihalogen molecules. brainly.comorganic-chemistry.orgbyjus.com
Interaction Studies with Carbon Nanostructures and Doping Mechanisms
This compound has been extensively studied for its interactions with carbon nanostructures, particularly carbon nanotubes (CNTs) and graphene, where it acts as an effective p-doping agent. pearson.comdatapdf.comalfredstate.eduresearchgate.net Doping with interhalogen compounds like IBr can significantly tune the electrical properties of these materials without causing unfavorable chemical modifications that would disrupt their highly conductive sp carbon network. pearson.comresearchgate.net
Experimental studies have shown that exposing CNTs to IBr can reduce their electrical resistance. For instance, doping by this compound has been reported to account for a 42% reduction in electrical resistance in CNT films. pearson.com This doping effect is attributed to the electron-withdrawing nature of halogen molecules, including IBr, which induces distinct changes in the electronic states of carbon nanostructures. alfredstate.edu The magnitude of molecular charge transfer generally correlates with the electron affinity of the halogen, with IBr exhibiting a significant effect. alfredstate.edu
The mechanism of doping involves the intercalation of IBr molecules between the layers of graphene or within the structure of CNTs. acs.orgvaia.comwikipedia.org This intercalation leads to a p-doping effect, where IBr accepts electrons from the carbon material, increasing its hole concentration and thus enhancing its electrical conductivity. vaia.com
Research has also explored the influence of solvent properties on IBr doping efficacy for enhancing the bulk electrical conductivity of CNTs. Studies have shown that the choice of solvent can significantly impact dopant adsorption and the resulting conductivity enhancement. For example, CNTs doped with IBr in hexanes demonstrated 40% greater conductivity compared to those doped in ethanol. Saturated dopant solutions in non-polar solvents like hexanes and water (surprisingly, as IBr is polar, but it shifts equilibrium to favor dopant adsorption) tend to favor dopant-CNT interactions, leading to higher electrical conductivity. Optimal doping conditions, such as 60 minutes of exposure to 20.7 g IBr/L hexanes, have resulted in substantial improvements in CNT yarn conductivity, increasing it by up to 14 times.
The interaction of IBr with carbon nanostructures is a physical interaction that tunes the CNT electronic structure rather than chemically embedding into the CNT framework. pearson.com This type of doping is considered a p-doping mechanism, where electron-poor halogens are employed. pearson.com First-principles calculations have been utilized to understand how interhalogens interact with metallic and semiconductive CNTs, revealing the underlying mechanisms of their electrical performance tuning. pearson.comdatapdf.comresearchgate.net
Table 1: Effect of IBr Doping on Carbon Nanotube Electrical Resistance
| Doping Agent | Resistance Reduction (%) |
| Iodine Monochloride | 67 pearson.com |
| This compound | 42 pearson.com |
| Neat DCM (Densification) | 32 pearson.com |
Table 2: Optimal IBr Doping Conditions and Conductivity Enhancement for CNTs
| Solvent | IBr Loading (g/L) | Exposure Time (min) | Initial CNT Conductivity (MS/m) | Max Electrical Conductivity (MS/m) | Conductivity Improvement (Fold) |
| Hexanes | 10-20 | - | 0.1 | 0.85 | 8.5 |
| Hexanes | 20.7 | 60 | - | 1.4 (for yarns) | 14 (for yarns) |
Spectroscopic and Crystallographic Elucidation of Iodine Monobromide Structure and Bonding
Vibrational Spectroscopy (Infrared and Raman) for Molecular Dynamics
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in probing the molecular dynamics of iodine monobromide, revealing details about its intramolecular vibrations and intermolecular interactions.
The intramolecular stretching modes of IBr are sensitive to its environment, reflecting the influence of intermolecular interactions. Infrared spectra of thin polycrystalline films of IBr, recorded at 80 K, exhibit two distinct peaks in the intramolecular stretching region, separated by 16 cm⁻¹. These peaks are appreciably shifted from the gas phase value, which is indicative of strong intermolecular interactions in the solid state. nih.govpascal-man.comnih.gov
In decane (B31447) solution, the "free" IBr vibrational frequency is observed at 262 cm⁻¹. At lower temperatures, this peak resolves into two bands, which correspond to the naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br), with a separation of approximately 1 cm⁻¹. huji.ac.il When IBr forms complexes with donor molecules such as benzene (B151609), toluene (B28343), and p-xylene, the vibrational band attributed to the complexed IBr shifts down in frequency by 10 to 12 cm⁻¹. huji.ac.il High-resolution far-infrared absorption spectroscopy of IBr has also allowed for the recording of the fundamental 1-0 vibration-rotation band, along with the 2-1 and 3-2 hot bands. ethz.ch Studies of the absorption spectrum of IBr, based on vibrational analysis, show an analogy to iodine monochloride (ICl), with infrared bands classified as a ³Π₁ ← ¹Σ transition. ebi.ac.ukhuji.ac.il
The observed vibrational frequencies for IBr in different environments are summarized in the table below:
| Environment | Vibrational Frequency (cm⁻¹) | Notes | Source |
|---|---|---|---|
| Polycrystalline film (80 K) | Two peaks, separated by 16 cm⁻¹ | Shifted from gas phase, strong intermolecular interactions | nih.govpascal-man.comnih.gov |
| Decane solution ("free" IBr) | 262 cm⁻¹ | Resolves into two bands (~1 cm⁻¹ separation) due to Br isotopes at low temperature | huji.ac.il |
| Complexed with donor molecules | Shifted down by 10-12 cm⁻¹ from "free" IBr | Indicates complex formation | huji.ac.il |
In the crystalline solid state, the vibrational spectra of IBr also reveal lattice modes, which arise from the collective motions of molecules within the crystal lattice and provide insights into intermolecular interactions. For crystalline IBr, four distinct lattice modes have been observed and assigned, consistent with group theoretical predictions. nih.govnih.gov
The crystal structure of IBr is orthorhombic, belonging to the space group Ccm2₁ (C₂v¹²). In this arrangement, there are two IBr molecules within the primitive unit cell, situated at sites with C₁ symmetry. These molecules form planar zig-zag chains. nih.gov A correlation diagram for this structure indicates the presence of 7 infrared-active modes, which include 2 intramolecular stretches, 3 librations (rotational motions), and 2 non-acoustic translations. nih.gov The orientation of the molecular dipoles within the crystal leads to the in-phase A₁ mode absorbing more strongly and appearing at a lower frequency, while the out-of-phase B₁ mode is observed at a higher frequency. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Intermediates and Products
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation; however, its application to this compound (IBr) presents significant challenges due to the nuclear properties of both iodine and bromine. Both ¹²⁷I and ⁷⁹Br/⁸¹Br nuclei are quadrupolar (spin I > 1/2). This quadrupolar nature leads to very efficient nuclear relaxation and, consequently, extremely broad NMR signals, often too broad to be observed with conventional high-resolution NMR spectrometers, even for small molecules. huji.ac.ilresearchgate.net As a result, direct high-resolution NMR spectroscopic analysis of IBr itself for detailed chemical shifts or coupling constants is severely limited.
X-ray Diffraction Studies of Crystalline this compound
X-ray diffraction is a primary technique for determining the solid-state structure of crystalline this compound, providing precise details about its atomic arrangement, crystal packing, and intermolecular interactions.
The crystal structure of this compound has been thoroughly determined and refined through X-ray diffraction studies. It crystallizes in an orthorhombic system, belonging to the space group Ccm2₁ (No. 36), with four IBr molecules per unit cell. docbrown.info All atoms in the crystal lie on mirror planes. docbrown.info The molecules adopt a herringbone packing motif, which is similar to that observed in crystalline iodine. docbrown.info This structure is also isomorphous to the low-temperature phases of hydrogen chloride (HCl) and hydrogen bromide (HBr). nih.gov
Key crystallographic parameters for IBr are provided below:
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Orthorhombic | docbrown.info |
| Space Group | Ccm2₁ (No. 36) | docbrown.info |
| Molecules per Unit Cell (Z) | 4 | docbrown.info |
| Unit Cell Dimensions | a = 4.90 Å, b = 6.99 Å, c = 8.93 Å | docbrown.info |
| Calculated Density (Qcalc) | 4.49 g/cm³ | docbrown.info |
| Intramolecular I-Br Distance | 2.52 Å | docbrown.info |
In complexes, such as the 2:1 complex of this compound with 1,4-dithiane (B1222100) (C₄H₈S₂·2IBr), the 1,4-dithiane ring adopts a chair conformation, and the IBr molecules are found to be bonded equatorially to the sulfur atoms.
X-ray diffraction studies of crystalline IBr reveal significant intermolecular interactions, particularly halogen bonding. The shortest intermolecular I...Br distances observed are 3.18 Å and 3.76 Å. docbrown.info These conspicuously short I...Br' distances serve to link the I-Br molecules into planar zigzag chains, which run parallel to the c-axis of the crystal. docbrown.info This arrangement is consistent with a description of bonding involving delocalized molecular orbitals, specifically three-center, four-electron bonds formed from p-orbitals aligned along the molecular axis (Br-I-Br'). docbrown.info Notably, every bromine atom in the crystal forms a short 3.18 Å contact with an iodine atom in an adjacent molecule. docbrown.info
Halogen bonding (XB) is defined as a net attractive interaction between an electrophilic region (σ-hole) associated with a halogen atom and a nucleophilic region in another molecular entity. This interaction is characterized by strong electrostatic attraction, with contributions from both charge-transfer and dispersion forces. The propensity for halogen bonding generally increases down the group, following the trend F < Cl < Br < I, indicating that iodine is a potent halogen bond donor.
Structural Distortions and Bond Length Perturbations in Solid State
In the gas phase, the bond length of the this compound (IBr) molecule is reported to be 2.49 Å (or 249 pm). pearson.comvaia.com This represents the equilibrium internuclear distance in an isolated molecule. However, in the solid state, intermolecular interactions can significantly influence molecular geometry, leading to structural distortions and perturbations in bond lengths.
Crystalline IBr adopts an orthorhombic structure with the space group Ccm2_1 (C2_v^9). In this arrangement, IBr molecules form planar zig-zag chains. cdnsciencepub.com A notable observation from X-ray diffraction studies of crystalline IBr is an increase of approximately 0.05 Å in the I-Br bond length compared to its gas-phase value. cdnsciencepub.com This lengthening is indicative of strong intermolecular interactions within the crystal lattice. These strong interactions are further supported by infrared spectroscopic studies, which show a shift and splitting of the intramolecular stretching frequencies of IBr in the crystalline state compared to the gas phase. cdnsciencepub.com
The phenomenon of bond length perturbation is also evident when IBr participates in charge-transfer (CT) complexes, where it acts as a Lewis acid. For instance, in the crystallographically characterized charge-transfer complex formed between 4,5-bis(methylsulfanyl)-1,3-dithiole-2-thione and this compound (1·IBr), the I–Br bond distance is measured at 2.7138(11) Å. rsc.org This distance is notably lengthened compared to uncoordinated IBr, illustrating how the donation of electron density from a Lewis base to the antibonding molecular orbital of IBr can cause an elongation of the I-Br bond. rsc.orgasianpubs.org
Electron Density Distribution Analysis in Crystalline States
Electron density distribution analysis, typically derived from high-resolution X-ray diffraction data, provides a detailed three-dimensional map of electron distribution within a crystal. This analysis is crucial for understanding the nature of chemical bonds, intermolecular interactions, and charge distribution within a solid. proteopedia.orglibretexts.org
The this compound molecule exhibits inherent polarity due to the difference in electronegativity between iodine and bromine. Bromine (electronegativity ≈ 2.96) is more electronegative than iodine (electronegativity ≈ 2.66). pearson.com Consequently, in the IBr molecule, the shared electron density is pulled more towards the bromine atom, resulting in a partial negative charge (δ-) on bromine and a partial positive charge (δ+) on iodine. This charge separation gives rise to a significant dipole moment, measured at 1.21 D for IBr. pearson.comvaia.com
In crystalline IBr, an electron density map would visually represent this uneven charge distribution, with higher electron density concentrated around the bromine atom and a region of lower electron density (a "sigma-hole") on the iodine atom, particularly along the extension of the I-Br bond. vaia.comlibretexts.org These regions of depleted electron density on the halogen atom are key to understanding halogen bonding, where the positive electrostatic potential of the sigma-hole interacts with electron-rich sites (Lewis bases) on neighboring molecules. vaia.com The transfer of electron density from a Lewis base to the antibonding σ* orbital of IBr, as observed in adduct formation, further influences the electron density distribution and can lead to bond lengthening. asianpubs.orgresearchgate.net While specific electron density maps for pure crystalline IBr were not detailed in the provided search results, the fundamental principles of its polar nature and intermolecular interactions dictate the expected features of its electron density distribution in the solid state.
Computational and Theoretical Investigations of Iodine Monobromide Chemistry
Quantum Chemical Calculations of Electronic Structure
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has been extensively applied to study the electronic structure of iodine monobromide and its interactions. DFT calculations have been utilized in structural and spectroscopic investigations of products formed between IBr and various donor molecules. wikipedia.orgsigmaaldrich.com For instance, DFT studies have explored the interaction of IBr with N,N′-dimethylbenzoimidazole-2(3H)-thione and -2(3H)-selone, providing insights into the resulting adducts. wikipedia.org Furthermore, DFT calculations have been employed to understand the intercalation of IBr with graphene, revealing significant charge transfer from graphene to the IBr molecules and also from iodine to bromine within the IBr unit. aip.org These calculations indicate that IBr forms acceptor stage 1 intercalants with graphene, modifying the graphene π orbitals through interaction with iodine π orbitals. aip.org The electronic band structures of functionalized carbon nanotubes (CNTs) with IBr have also been investigated using DFT, showing that impurity bands near the Fermi level primarily originate from the interhalogen compounds. icm.edu.pl
Ab Initio Approaches for Molecular Properties
Molecular Electrostatic Potential Mapping and σ-Hole Analysis
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution and identify regions of positive and negative electrostatic potential on the surface of a molecule. scholaris.ca For halogen atoms, including those in IBr, a significant feature revealed by MEP mapping is the "σ-hole." scholaris.cawiley-vch.deacs.org The σ-hole is a region of positive electrostatic potential located on the outer part of the halogen atom, along the extension of the covalent bond. scholaris.cawiley-vch.de This electropositive region arises from the anisotropic distribution of electron density around the halogen nucleus, where electron density is depleted along the bond axis and concentrated in a "belt" orthogonal to the bond. scholaris.cawiley-vch.deacs.org
The presence of a σ-hole makes halogen atoms, particularly heavier ones like iodine and bromine, capable of acting as electrophiles and forming attractive non-covalent interactions known as halogen bonds with electron-rich sites (Lewis bases). scholaris.cawiley-vch.deacs.org The strength and prominence of the σ-hole are influenced by the electronegativity of the atom bonded to the halogen and the electron-withdrawing ability of adjacent groups. wiley-vch.denih.gov While specific MEP maps for IBr's σ-hole were not detailed in the search results, the general principles apply, indicating that the iodine atom in IBr, being bonded to the more electronegative bromine, would exhibit a σ-hole, enabling it to act as a halogen bond donor. vaia.comwiley-vch.depearson.comvaia.com
Bonding Analysis and Nature of the I-Br Bond
The I-Br bond in this compound is a polar covalent bond, a consequence of the electronegativity difference between iodine and bromine. pearson.comquora.com Understanding the nature of this bond is crucial for predicting IBr's chemical reactivity and interactions.
Charge Distribution and Polarization Effects
Bromine is more electronegative than iodine (Pauling electronegativity of Br is 2.96, and I is 2.66). vaia.com This difference in electronegativity leads to an uneven distribution of electron density within the IBr molecule, with bromine attracting the shared electrons more strongly. vaia.compearson.comvaia.com Consequently, bromine acquires a partial negative charge (δ-), while iodine assumes a partial positive charge (δ+). vaia.compearson.comvaia.com This charge separation results in a significant dipole moment for IBr, which has been experimentally determined to be 1.21 Debye (D). pearson.comvaia.com
The effective charge on each atom can be calculated from the dipole moment and bond length. For IBr, with a bond length of approximately 2.49 Å (249 pm), the effective charge is calculated to be approximately ±0.102e or ±0.1011e. vaia.comvaia.com This indicates that iodine carries a partial positive charge of +0.102e (or +0.1011e), and bromine carries a partial negative charge of -0.102e (or -0.1011e). vaia.comvaia.com
Table 1: Key Properties and Charge Distribution of this compound
| Property | Value | Citation |
| Bond Length | 2.49 Å (249 pm) | vaia.compearson.com |
| Dipole Moment | 1.21 D | pearson.comvaia.com |
| Effective Charge (I) | +0.102e to +0.1011e (partial positive) | vaia.comvaia.com |
| Effective Charge (Br) | -0.102e to -0.1011e (partial negative) | vaia.comvaia.com |
| Electronegativity (Br) | 2.96 (Pauling) | vaia.com |
| Electronegativity (I) | 2.66 (Pauling) | vaia.com |
Correlation with Hard-Soft-Acid-Base Theory
The Hard-Soft-Acid-Base (HSAB) theory, developed by Ralph Pearson, is a qualitative concept used to predict the stability of compounds and reaction pathways by classifying chemical species as "hard" or "soft" acids or bases. libretexts.orgwikipedia.org Hard species are typically small, have high charge states, and are weakly polarizable, while soft species are large, have low charge states, and are strongly polarizable. libretexts.orgwikipedia.org The core principle of HSAB theory states that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases, forming stronger bonds in such pairings. libretexts.orgwikipedia.org
In the context of IBr, the individual halogen atoms can be considered in terms of their "softness." Generally, the softness of halide ions increases down the group: fluoride (B91410) (F⁻) is hard, chloride (Cl⁻) is moderately hard, bromide (Br⁻) is moderately soft, and iodide (I⁻) is very soft. libretexts.org This trend is due to increasing size and polarizability. libretexts.orglibretexts.org
This compound itself can act as a Lewis acid due to the electrophilic nature of the iodine atom (the σ-hole). wikipedia.orgwiley-vch.de Given that both iodine and bromine are relatively large and polarizable halogens, IBr is often considered to exhibit characteristics of a soft Lewis acid, particularly at the iodine center. uzhnu.edu.ua This soft acid character of IBr suggests a complementarity with soft Lewis bases, leading to favorable interactions and the formation of charge-transfer adducts. wikipedia.orgwiley-vch.deuzhnu.edu.ua For example, studies have noted that IBr's Lewis acid properties are comparable to those of ICl and I₂ within the ECW model, and it can form charge-transfer adducts with Lewis donors. wikipedia.org The application of HSAB theory can help explain the observed reactivity and selectivity of IBr in various chemical reactions, such as glycosylation reactions and electrophilic additions. uzhnu.edu.ua
Table 2: HSAB Classification of Halide Ions
| Halide Ion | HSAB Classification | Reason | Citation |
| F⁻ | Hard Base | Small size, high charge, low polarizability | libretexts.org |
| Cl⁻ | Moderately Hard Base | Intermediate size and polarizability | libretexts.orgrajaramcollege.com |
| Br⁻ | Moderately Soft Base | Larger size, higher polarizability | libretexts.orglibretexts.org |
| I⁻ | Very Soft Base | Largest size, highest polarizability | libretexts.orglibretexts.org |
Iodine Monobromide in Catalysis and Reagent Design
Catalytic Roles in Organic Transformation
Iodine monobromide has proven to be a valuable catalyst in a range of organic reactions, offering mild and efficient pathways to complex molecular architectures. Its catalytic activity often stems from its ability to act as a Lewis acid, activating substrates towards nucleophilic attack.
A significant application of this compound in catalysis is its use in promoting tandem reactions and multi-component protocols, which are highly valued for their atom economy and efficiency in building molecular complexity in a single operation. A notable example is the regioselective synthesis of 3-arylquinolines. In this process, this compound catalyzes the reaction between α-aminoacetophenones and trans-β-nitrostyrenes. bohrium.com This transformation proceeds via a tandem sequence involving the formation of two new carbon-carbon bonds and the cleavage of one carbon-carbon bond, all facilitated by a catalytic amount of this compound. bohrium.com
The reaction is typically carried out using 20 mol% of this compound as the catalyst in a suitable solvent like acetonitrile (B52724) at elevated temperatures. bohrium.com The proposed mechanism involves the initial activation of the trans-β-nitrostyrene by this compound, facilitating a cascade of reactions that ultimately leads to the formation of the quinoline (B57606) ring system. This method highlights the ability of this compound to orchestrate complex transformations in a single pot.
A key advantage of employing this compound as a catalyst is the ability to develop metal-free and oxidant-free reaction conditions. bohrium.com This aligns with the principles of green chemistry, which seek to minimize the use of toxic and environmentally harmful reagents. The synthesis of 3-arylquinolines mentioned previously is a prime example of such a system. bohrium.com The reaction proceeds efficiently without the need for transition metal catalysts, which can be costly and pose challenges in terms of removal from the final product. Furthermore, the absence of an external oxidant simplifies the reaction setup and workup procedures. bohrium.com
The ability of this compound to function under these mild conditions is attributed to its intrinsic electrophilicity and Lewis acidity, which are sufficient to activate the substrates and drive the reaction forward without the need for harsh co-reagents. This makes this compound an attractive alternative to traditional metal-based catalytic systems for a variety of organic transformations.
Reagent Development for Stereoselective and Regioselective Synthesis
Beyond its catalytic roles, this compound has been developed as a key reagent for achieving stereoselectivity and regioselectivity in organic synthesis. Its ability to deliver a bromine atom and an iodine atom across a double bond, or to act as a source of electrophilic bromine or iodine, allows for precise control over the outcome of chemical reactions.
An important application of this compound is in the electrophilic cyclization of homoallylic carbonates. The use of this compound at low temperatures has been shown to enhance the diastereoselectivity of these reactions. This stereochemical control is crucial in the synthesis of complex molecules with multiple stereocenters.
In terms of regioselectivity, the this compound-catalyzed synthesis of 3-arylquinolines provides a clear example. bohrium.com The reaction selectively produces the 3-aryl-substituted quinoline isomer, demonstrating the high level of regiochemical control exerted by the catalyst. This selectivity is attributed to the specific interactions between the catalyst and the substrates, which direct the reaction pathway towards the formation of a single constitutional isomer.
The following table summarizes the regioselective synthesis of various 3-arylquinolines using this compound as a catalyst, showcasing the broad substrate scope and good yields achieved under metal- and oxidant-free conditions. bohrium.com
| Entry | α-Aminoacetophenone | trans-β-Nitrostyrene | Product | Yield (%) |
| 1 | Phenyl | Phenyl | 3-Phenylquinoline | 85 |
| 2 | 4-Methylphenyl | Phenyl | 3-Phenyl-6-methylquinoline | 82 |
| 3 | 4-Methoxyphenyl | Phenyl | 3-Phenyl-6-methoxyquinoline | 80 |
| 4 | 4-Chlorophenyl | Phenyl | 3-Phenyl-6-chloroquinoline | 88 |
| 5 | Phenyl | 4-Methylphenyl | 3-(4-Methylphenyl)quinoline | 84 |
| 6 | Phenyl | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)quinoline | 81 |
| 7 | Phenyl | 4-Chlorophenyl | 3-(4-Chlorophenyl)quinoline | 87 |
Synergistic Systems with Other Reagents or Catalysts
The efficacy of this compound in organic synthesis can be further enhanced through its use in synergistic systems with other reagents or catalysts. While direct examples specifically involving this compound are still emerging, the broader field of iodine catalysis provides a strong precedent for such cooperative effects. For instance, dual catalytic approaches combining iodine-based catalysts with other catalytic modes, such as organocatalysis or photocatalysis, have been developed.
One such strategy involves the combination of asymmetric organocatalysis and iodine catalysis for the one-pot synthesis of chiral molecules. This approach leverages the ability of a chiral organocatalyst to induce enantioselectivity, while the iodine catalyst facilitates a subsequent transformation, such as an iodination and nucleophilic substitution cascade. Although not explicitly using IBr, this demonstrates the potential for synergistic catalysis.
Furthermore, the concept of combining flavin and iodine catalysis for aerobic oxidative C-C bond formation highlights another avenue for synergistic interactions. In such a system, the flavin catalyst can facilitate electron transfer processes, while the iodine species acts as an electrophilic activator. This combination allows for the development of powerful and sustainable oxidative transformations. The principles demonstrated in these systems could logically be extended to this compound, opening up new possibilities for dual catalytic cycles where IBr acts as a Lewis acid or an electrophile in concert with another catalytic species.
Role in Supramolecular Chemistry and Halogen Bonding Catalysis
This compound plays a significant role in the field of supramolecular chemistry, primarily through its ability to act as a halogen bond donor. Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom and a Lewis basic site. The iodine atom in this compound possesses a pronounced region of positive electrostatic potential, known as a σ-hole, which allows it to engage in strong and directional halogen bonds with a variety of Lewis bases.
This property has been exploited in the design and synthesis of novel supramolecular assemblies. For example, this compound has been shown to form halogen-bonded liquid-crystalline complexes with 4-alkoxyphenylpyridines. In these structures, the iodine atom of IBr interacts with the nitrogen atom of the pyridine (B92270) ring, leading to the formation of well-defined, ordered structures in the solid state and in the liquid-crystalline phase.
The ability of this compound to form strong halogen bonds also makes it a promising candidate for use in halogen bonding catalysis. In this mode of catalysis, the halogen bond is used to activate a substrate by withdrawing electron density from a Lewis basic site, such as a carbonyl oxygen or a nitrogen atom. This activation enhances the substrate's reactivity towards a subsequent transformation. While the field of halogen bonding catalysis is still developing, the fundamental principles and the demonstrated ability of this compound to form strong halogen bonds suggest its significant potential in this area. The Lewis acid properties of IBr can be harnessed to catalyze reactions through this non-covalent activation mode, offering a metal-free and often highly selective approach to catalysis.
Advanced Analytical Methodologies for Characterization in Research Contexts
Spectrophotometric Techniques for Reaction Monitoring and Quantification
Spectrophotometric methods are widely applied for the characterization and quantification of iodine monobromide and its reaction products, leveraging the distinct absorption characteristics of halogen and interhalogen species in the ultraviolet-visible (UV-Vis) spectrum.
One notable application involves the spectrophotometric determination of trace amounts of phenols, where this compound reacts with phenols, and the resulting products are subsequently extracted and analyzed. This method adheres to Beer's law within specific concentration ranges, enabling the quantification of phenols from 8 to 160 parts per billion (ppb) for phenol, with a detection limit of 1.1 ppb rsc.orgrsc.orgcapes.gov.br.
Furthermore, the absorbance of IBr can be continuously monitored at 392 nm for the determination of the iodine value of vegetable oils. In this process, injected oil samples consume IBr, leading to negative absorbance peaks. This technique offers a linear range suitable for edible oil analysis, with results comparing favorably to official methods (0.1–1.7% relative difference, mean 0.7%) and a relative standard deviation ranging from 0.4 to 1.1% (n=6) researchgate.net.
Spectrophotometric approaches are also crucial for determining concentrations of various iodine and bromine species, such as iodide (I⁻), triiodide (I₃⁻), molecular iodine (I₂), dibromoiodide (IBr₂⁻), dichloroiodide (ICl₂⁻), bromide (Br⁻), and bromate (B103136) (BrO₃⁻), in aqueous solutions. These methods capitalize on the strong UV absorption properties of these complexes copernicus.orgresearchgate.netnih.govgoogle.com. For instance, the molar absorptivities of I₂Br⁻ at 265 nm and I₂Cl⁻ at 245 nm have been calculated as 3.27 × 10⁴ M⁻¹ cm⁻¹ and 2.3 × 10⁴ M⁻¹ cm⁻¹, respectively nih.gov. Kinetic-spectrophotometric methods have also been developed to monitor iodine concentrations by observing its catalytic effect on redox reactions, offering high sensitivity and simplicity researchgate.net.
Table 1: Spectrophotometric Parameters for Halogen and Interhalogen Species
| Species | Wavelength (nm) | Molar Absorptivity (M⁻¹ cm⁻¹) | Application Context | Reference |
| IBr | 392 | N/A | Iodine Value Determination | researchgate.net |
| I₂Br⁻ | 265 | 3.27 × 10⁴ | Bromide Determination | nih.gov |
| I₂Cl⁻ | 245 | 2.3 × 10⁴ | Chloride Determination | nih.gov |
| I₃⁻ | 352 | N/A | Chlorine Quantification | copernicus.org |
| Phenol | N/A | N/A | Phenol Quantification (via IBr reaction) | rsc.orgrsc.orgcapes.gov.br |
Chromatographic Separations Coupled with Advanced Detection
Chromatographic techniques are indispensable for separating and quantifying this compound and related halogen species, particularly in complex matrices or when dealing with volatile compounds.
High-Performance Liquid Chromatography (HPLC) Integration
High-Performance Liquid Chromatography (HPLC) coupled with advanced detection methods, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), offers a powerful approach for the simultaneous analysis of various iodine and bromine species. For example, a method was developed for the determination of iodide (I⁻), iodate (B108269) (IO₃⁻), bromide (Br⁻), and bromate (BrO₃⁻) in infant formula. This method achieved baseline separation of the four halogen species in under 6.5 minutes using an anion exchange resin column and a specific mobile phase (5.0 mM NaH₂PO₄ / 15.0 mM Na₂SO₄ / 5.0 mM EDTA, pH 7.0). Detection was performed by measuring m/z 79 for Br and m/z 127 for I using a triple quadrupole-ICP-MS, yielding excellent linearity (R ≥ 0.9999) for calibration standards ranging from 0 to 100 ppb. The limits of detection (LODs) for all four species were less than 0.67 µg/kg nih.govoup.com.
HPLC with UV detection has been successfully employed to quantify iodine as iodide (I⁻) in natural samples like edible seaweeds and commercial seaweed food products, following a conversion of algal iodine to I⁻ via dry alkaline incineration researchgate.net. Another application involves HPLC with fluorescence detection for determining trace amounts of iodine in soils. This method utilizes an iodine-catalyzed redox reaction between cerium(IV) and arsenic(III) as a post-column reaction. Iodide ions are separated on a C₁₈ bonded column, and the amount of iodine (>0.5 µg/L) is determined by measuring the fluorescence intensity of the cerium(III) produced jst.go.jp.
Table 2: HPLC-ICP-MS Performance for Halogen Species Analysis
| Species | LOD (µg/kg) | Linearity (R) | Separation Time (min) | Mobile Phase (pH) | Reference |
| I⁻ | < 0.67 | ≥ 0.9999 | < 6.5 | 5.0 mM NaH₂PO₄ / 15.0 mM Na₂SO₄ / 5.0 mM EDTA (7.0) | nih.govoup.com |
| IO₃⁻ | < 0.67 | ≥ 0.9999 | < 6.5 | 5.0 mM NaH₂PO₄ / 15.0 mM Na₂SO₄ / 5.0 mM EDTA (7.0) | nih.govoup.com |
| Br⁻ | < 0.67 | ≥ 0.9999 | < 6.5 | 5.0 mM NaH₂PO₄ / 15.0 mM Na₂SO₄ / 5.0 mM EDTA (7.0) | nih.govoup.com |
| BrO₃⁻ | < 0.67 | ≥ 0.9999 | < 6.5 | 5.0 mM NaH₂PO₄ / 15.0 mM Na₂SO₄ / 5.0 mM EDTA (7.0) | nih.govoup.com |
Gas Chromatography (GC) for Volatile Species
Gas Chromatography (GC) is particularly effective for the analysis of volatile halogens and interhalogen compounds, including this compound osti.gov. Research has demonstrated the use of GC for analyzing this compound with reported purities avantorsciences.com.
Mass Spectrometric Approaches for Structural Confirmation and Trace Analysis
Mass spectrometry (MS) techniques are crucial for the structural confirmation of this compound and its derivatives, as well as for trace analysis, especially when other spectroscopic methods may be ambiguous spectroscopyonline.com. Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for analyzing ionic species or those that can generate charged adducts in solution, including polyhalide ions and interhalogen compounds researchgate.net.
A bromide chemical ionization mass spectrometer (Br-CIMS) has been explored for measuring gas-phase iodine-containing species. This technique demonstrates an affinity for a wide spectrum of iodine-containing compounds, making it valuable for comprehensive analysis in complex atmospheric or reaction environments copernicus.org.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS), particularly coupled with electron ionization (EI), is a cornerstone for confirming the molecular formula and structure of compounds by providing highly accurate mass-to-charge (m/z) ratios. While direct detailed research findings for IBr using HRMS-EI were not extensively available in the search results, HRMS-EI is routinely applied to characterize hypervalent iodine compounds and other organic molecules containing iodine. For instance, in the synthesis of iodonium (B1229267) salts, HRMS-EI is used to confirm the identity of products by analyzing fragments like [M – I]⁺ and comparing calculated and found m/z values, with high precision (e.g., found 309.0141 vs. calculated 309.0135 for C₁₄H₁₄I) beilstein-journals.orgrsc.org. This precision is vital for distinguishing compounds with very similar nominal masses.
Isotope Ratio Analysis
Isotope ratio analysis, primarily performed using various mass spectrometry techniques, is critical for understanding the origin, fate, and transformations of iodine and bromine in environmental and research contexts. Methods such as Accelerator Mass Spectrometry (AMS), Gas Chromatography-Mass Spectrometry (GC-MS), Glow Discharge-Mass Spectrometry (GD-MS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Secondary Ion Mass Spectrometry (SIMS), and Thermal Ionization Mass Spectrometry (TIMS) are capable of determining isotopic abundances, such as the ratio of ¹²⁹I to total iodine or ¹²⁹I to ¹²⁷I osti.govaip.org. These techniques are essential for tracking radioisotopes like ¹²⁹I and ¹³¹I, which are generated from nuclear processes and are of significant environmental and health concern aip.org. The ability to accurately measure these ratios provides insights into the sources and pathways of iodine and bromine in various samples.
Table 3: Mass Spectrometry Techniques for Iodine/Bromine Isotope Ratio Analysis
| Technique | Abbreviation | Capability | Key Application | Reference |
| Accelerator Mass Spectrometry | AMS | ¹²⁹I/¹²⁷I ratio | Environmental monitoring | osti.govaip.org |
| Gas Chromatography-Mass Spectrometry | GC-MS | Isotopic abundance | Component identification | osti.gov |
| Glow Discharge-Mass Spectrometry | GD-MS | Isotopic abundance | Elemental analysis | osti.gov |
| Inductively Coupled Plasma-Mass Spectrometry | ICP-MS | Isotopic abundance | Trace element analysis | osti.gov |
| Secondary Ion Mass Spectrometry | SIMS | Isotopic abundance | Surface analysis | osti.gov |
| Thermal Ionization Mass Spectrometry | TIMS | ¹²⁹I/¹²⁷I ratio | Nuclear forensics | osti.gov |
Electrochemical Sensing and Detection Methods (General Iodine/Halide)
Electrochemical methods offer promising solutions for the rapid, sensitive, and quantitative detection of iodine and halide species, leveraging their electroactivity. Various techniques and electrode materials have been developed for these applications.
Techniques and Principles:
Voltammetry: Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), linear sweep voltammetry (LSV), and square wave voltammetry (SWV) are widely used. researchgate.netacs.orgnih.govntu.ac.uk These methods measure current as a function of applied potential, allowing for the identification and quantification of analytes based on their redox behavior. For instance, the determination of chloride, bromide, and iodide ions can be achieved by measuring well-separated oxidation peak currents of their respective silver halides formed on the electrode surface during an anodic potential sweep. nih.gov
Electrochemical Impedance Spectroscopy (EIS): EIS is employed for real-time detection, particularly for gaseous iodine. It measures the impedance of a system over a range of frequencies, with significant changes in resistance indicating the presence and concentration of the analyte. researchgate.netacs.org
Coulometry: Thin-layer coulometric sensors, often paper-based, enable the exhaustive and absolute determination of halides by imposing oxidative plating and re-reduction on a working electrode. acs.org
Electrode Materials and Sensors:
Carbon-based Electrodes: Inexpensive carbon materials like glassy carbon and pyrolytic carbon fibers are chemically stable and offer a wide potential window for iodide sensing. mdpi.com Carbon printed sensors and microsensors have been utilized for direct iodide detection. researchgate.net Mechanically treated carbon nanofibers have demonstrated enhanced electrochemical kinetics for efficient iodide detection in physiological fluids, exhibiting clinically relevant limits of detection. mdpi.com Covalent organic frameworks (COFs) and polymers of intrinsic microporosity (PIM-1) have been successfully used as sensing layers for direct electrical detection of iodine gas and vapor, respectively, showing high sensitivity and selectivity. researchgate.netacs.org
Silver-based Electrodes: Silver working electrodes are commonly used for electrochemical methods due to their ability to form silver iodide (AgI) precipitates on the surface, allowing for low detection limits. mdpi.comnih.gov Screen-printed carbon electrodes modified with silver nanoparticles have been developed for the voltammetric determination of chloride, bromide, and iodide ions. nih.gov Similarly, silver nanowires modified platinum electrodes provide a platform for simultaneous and selective determination of these halide ions with high sensitivity. nih.gov
Applications and Performance: Electrochemical sensors have been developed for various applications, including:
Iodine Gas/Vapor Detection: COF-based sensors can detect trace amounts of iodine vapor with significant resistance changes and high chemoselectivity over other common species. researchgate.net PIM-1 based sensors show marked electrical responses to iodine vapor with high chemical selectivity, fast response times (e.g., 60 seconds at room temperature), and remarkable resistance changes, enabling both qualitative detection and quantification. acs.org
Iodide in Biological Fluids: Automated methods using paired-ion reversed-phase HPLC with electrochemical detection and a silver working electrode have been proposed for routine analysis of urinary iodide, demonstrating high accuracy and recovery rates. nih.gov Carbon nanofiber electrodes have shown aptitude for point-of-care diagnostics for urinary iodide concentration monitoring. mdpi.com
General Halide Determination: Voltammetric methods using silver nanoparticle-modified electrodes can determine chloride, bromide, and iodide ions with good reproducibility and low detection limits (e.g., 3.0×10⁻⁶ M for chloride, 5.0×10⁻⁶ M for bromide and iodide). nih.gov Paper-based coulometric sensors can assess mixtures of chloride, bromide, and iodide ions across a wide concentration range with a detection limit of 10⁻⁵ M. acs.org Microfluidic devices have also been utilized for quantifying low concentrations of halide impurities in ionic liquids, reaching levels of approximately 5 ppm. ntu.ac.uk
Table 1: Electrochemical Detection Performance for Halides
| Analyte(s) | Method/Sensor Type | Detection Limit | Linear Range | Selectivity/Notes | Reference |
| Iodine gas | AQ-COF-based sensor (EIS) | Trace amounts | N/A | High chemoselectivity over air, methanol, ethanol, water | researchgate.net |
| Iodine vapor | PIM-1 based sensor (EIS) | N/A | Linear relationship to concentration | >10⁵× over air, methanol, ethanol, water; fast response (60s) | acs.org |
| Iodide | Carbon printed sensors (DPV, CV) | N/A | N/A | Wide range of applications in food, medicine, toxicology | researchgate.net |
| Iodide | HPLC with electrochemical detection (Ag electrode) | 2 pmol (0.04 µmol/L) | N/A | High correlation with colorimetric methods for urinary iodide | nih.gov |
| Iodide | Mechanically treated carbon nanofibers (DPV) | 0.59 µM (PBS), 1.41 µM (synthetic urine) | 5 µM - 700 µM | Selective in presence of interfering agents and high salt concentrations | mdpi.com |
| Chloride, Bromide, Iodide | Ag nanoparticles-modified screen-printed carbon electrodes (Voltammetry) | 3.0×10⁻⁶ M (Cl⁻), 5.0×10⁻⁶ M (Br⁻, I⁻) | N/A | Reproducibility: 2.22% (Cl⁻), 2.83% (Br⁻), 3.23% (I⁻) | nih.gov |
| Chloride, Bromide, Iodide | Paper-based thin-layer coulometric sensor (CV) | 10⁻⁵ M | 10⁻⁴.⁸ to 0.1 M (Br⁻, I⁻), 10⁻⁴.⁵ to 0.6 M (Cl⁻) | Suitable for mixtures, disposable, portable | acs.org |
| Chloride, Bromide, Iodide | Ag nanowires modified Pt electrode (CV) | 50 µM (Br⁻, I⁻), 200 µM (Cl⁻) | 50 µM - 20.2 mM (Br⁻, I⁻), 200 µM - 20.2 mM (Cl⁻) | Simultaneous and selective determination | nih.gov |
| Halide impurities | Microfluidic device (Voltammetry) | ~5 ppm | N/A | Quantifies low concentrations in ionic liquids | ntu.ac.uk |
X-ray Absorption Spectroscopy (XAS) for Local Structure and Speciation
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific, and non-destructive technique used to investigate the local structure and speciation of materials. researchgate.netresearchgate.netacs.orgnih.gov It provides information complementary to diffraction techniques. acs.org XAS comprises two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). researchgate.netresearchgate.netnih.gov
XANES (X-ray Absorption Near-Edge Structure): XANES spectra provide insights into the electronic properties, oxidation state, coordination geometry, and metal-ligand interactions of the absorbing atom. acs.org The position of the absorption edge in XANES spectra is sensitive to the formal valence (oxidation state) of the element, and its shape can indicate the number of bound oxygen atoms. researchgate.netnih.gov For iodine, the K-edge XANES is characteristic of its oxidation state, allowing for the determination of iodine species. researchgate.net As the oxidation state of iodine increases, the onset energy and intensity of the primary absorption feature also increase. researchgate.net
EXAFS (Extended X-ray Absorption Fine Structure): EXAFS provides detailed information about the local atomic environment around the absorbing atom, including atomic distances and coordination numbers to the first and second nearest neighbors. researchgate.netaip.org This region of the spectrum is particularly useful for determining bond lengths and the types of atoms surrounding the element of interest. researchgate.net
Applications in Iodine and Halide Research: XAS has been widely applied to characterize the local environment and speciation of iodine and other halides in diverse samples:
Iodine Speciation in Environmental Samples: XAS, particularly K-edge XANES, is a valuable tool for determining iodine species in solid materials such as soils and humic substances. researchgate.netresearchgate.netnih.govnih.gov It has been successfully used to identify inorganic iodine species (iodide and iodate) and to show that iodine can be present as organo-iodine species incorporated into humic substances, forming covalent bonds to aromatic rings. researchgate.netresearchgate.netnih.gov XAS studies have revealed rapid changes of iodide into organically bound iodine when exposed to soil, while iodate speciation remained unchanged. nih.gov
Local Structure in Glasses: XAS has provided valuable information on the atomic local environment of iodine dissolved in borosilicate glasses, characterizing iodide, iodate, and even periodate (B1199274) species. researchgate.netaip.orgresearchgate.net For instance, EXAFS has revealed that iodate (I⁵⁺) in glass is surrounded by three oxygen atoms, forming an IO₃⁻ cluster. researchgate.net
Discrimination of Organic Halogen Compounds: EXAFS spectra of organohalogen compounds (both iodine and bromine) can be used to differentiate between aliphatic and aromatic compounds based on differences in distances from the halogens to the first shell of carbon atoms and patterns in Fourier transforms. nih.gov
Table 2: XAS Applications for Iodine and Halide Characterization
| XAS Technique | Information Provided | Application Examples (Iodine/Halide) | Reference |
| XANES | Oxidation state, coordination geometry, electronic properties, metal-ligand interactions | Identifying iodide, iodate, and organo-iodine species in soils and humic substances; determining iodine oxidation state in various compounds. | researchgate.netacs.orgnih.govresearchgate.netnih.gov |
| EXAFS | Local atomic environment, atomic distances, coordination numbers | Determining I-C distances in organo-iodine species; characterizing I-O distances in iodate clusters in glasses; discriminating aliphatic vs. aromatic organohalogen compounds. | researchgate.netnih.govaip.orgresearchgate.net |
| Combined XANES/EXAFS | Comprehensive structural and speciation information | Investigating iodine speciation and molecular environment in glasses and environmental samples. | researchgate.netresearchgate.netaip.orgresearchgate.net |
Future Research Directions and Emerging Paradigms in Iodine Monobromide Chemistry
Exploration of Novel Reaction Pathways and Synthetic Applications
Iodine monobromide (IBr) is recognized as an electrophile and a potent iodinating agent in organic synthesis. sigmaaldrich.cnfishersci.ca Its established applications include the cleavage of carbon-metal bonds, electrophilic addition to alkenes, α-bromination of steroidal ketones and aldehydes, and diastereoselective cyclizations of homoallylic carbonates. sigmaaldrich.cn Furthermore, IBr plays a role in the synthesis of polyketide structural units and in the preparation of radioiodinated fatty acids used for heart imaging. sigmaaldrich.cnfishersci.ca
Future research aims to broaden IBr's synthetic scope, drawing parallels with the extensive chemistry of hypervalent iodine(III) reagents. These reagents exhibit reactivity patterns akin to transition metals and have been successfully employed in various organic transformations, including oxidative coupling processes, ligand transfer reactions, and rearrangements. frontiersin.orguw.edu.ple-bookshelf.de This suggests significant potential for IBr to be explored in similar areas, such as new carbon-carbon (C-C), carbon-oxygen (C-O), or carbon-nitrogen (C-N) bond formations. The emerging field of organocatalysis, particularly N-heterocyclic carbene catalysis, which utilizes hypervalent iodine compounds as functional group donors, presents opportunities to discover novel reactivity patterns and achieve asymmetric induction with IBr. uw.edu.pl
Development of Green Chemistry Approaches Utilizing this compound
Green chemistry principles advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances. royalsocietypublishing.orgkahedu.edu.in Hypervalent iodine reagents, in general, are considered environmentally benign, which positions IBr favorably for integration into sustainable chemical practices. frontiersin.orge-bookshelf.de
Current trends in green synthesis emphasize the use of environmentally friendly catalysts, benign solvents (such as water, ionic liquids, and supercritical carbon dioxide), and alternative activation methods like microwave and ultrasonic irradiation, or solvent-free and mechanochemical approaches. royalsocietypublishing.orgkahedu.edu.inmdpi.comscirp.orgacs.org Future research on this compound could focus on developing IBr-mediated reactions that operate under these greener conditions, thereby reducing reliance on conventional hazardous organic solvents and enhancing atom economy. For instance, the successful use of molecular iodine as a catalyst in aqueous media for the synthesis of thiadiazoles indicates a precedent for iodine's role in environmentally conscious synthesis. mdpi.com This suggests that IBr could be adapted for similar sustainable transformations.
Computational Design and Prediction of New Reactivity
Computational chemistry offers profound microscopic insights into reaction mechanisms that are often challenging to ascertain through experimental methods alone. wikipedia.orgacs.orgmdpi.com Techniques such as Density Functional Theory (DFT) are instrumental in exploring the structural and electronic properties of chemical compounds, predicting their reactivity, and understanding noncovalent interactions. wikipedia.orgacs.orgmdpi.commdpi.com
For interhalogen compounds like IBr, computational methods can be employed to investigate their interactions with diverse substrates, thereby predicting novel reaction pathways and optimizing reaction conditions. acs.orgnih.gov The field of computer-aided synthesis planning (CASP) increasingly leverages computational studies to predict reaction outcomes and yields, contributing to a reduction in the time required for chemical synthesis. nottingham.ac.uk While solid-state chemistry, characterized by extended bonding, presents unique predictive challenges, computational methods are crucial for forecasting synthetic conditions and reaction mechanisms, often in conjunction with in-situ studies. iastate.edu This computational approach is expected to be vital in guiding the discovery of new applications for IBr, particularly in complex synthetic and materials contexts.
Investigation of Interhalogen Compounds in Materials Science
This compound (IBr) is a prominent member of the interhalogen family. sigmaaldrich.cnwikipedia.orglibretexts.org A significant area of future research involves the application of interhalogen compounds, including IBr, in tuning the electronic properties of carbon nanostructures such as carbon nanotubes (CNTs) and graphene. nih.gov
Experimental studies have shown that exposing metallic and semiconductive CNTs to IBr can lead to p-doping, which substantially reduces their electrical resistance by as much as two-thirds, without inducing detrimental chemical modifications to the highly conductive sp² carbon network. nih.gov First-principles calculations are crucial for gaining a deeper understanding of the underlying mechanism by which interhalogens interact with CNTs. nih.gov This demonstrated ability to modify the electrical properties of carbon nanostructures positions IBr as a promising agent for developing advanced materials with tailored electronic characteristics.
Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis
Advanced spectroscopic and imaging techniques are indispensable for real-time analysis and for elucidating the intricate details of chemical processes involving compounds like this compound. researchgate.netmdpi.comheritagescienceforum.org.uknih.gov
Time-resolved photoelectron spectroscopy is a notable technique capable of detecting ultrafast dynamics, such as those observed during the photodissociation of IBr. researchgate.net Other spectroscopic methods, including vibrational spectroscopy (Near-Infrared/Mid-Infrared, Raman), UV/Visible spectroscopy, and fluorescence spectroscopy, are widely utilized for non-destructive, real-time, and multi-parametric monitoring in various chemical and biochemical processes. mdpi.com In-line spectroscopy systems, for instance, have demonstrated the capability to dynamically monitor iodine concentrations, a methodology that could be adapted for real-time studies of IBr reactions. nih.gov Magnetic Resonance Spectroscopic Imaging (MRSI) is another powerful tool for spatially mapping metabolites and can be further enhanced by incorporating ultra-high field MRI scanners and novel hyperpolarized contrast agents. nih.gov While these techniques are not exclusively applied to IBr in current literature, their advanced capabilities offer significant potential for future real-time investigations into IBr's reaction mechanisms, kinetics, and its integration into new materials.
No data tables were generated as the provided information focused on descriptive research directions and findings rather than presenting numerical data suitable for tabular representation.
Q & A
Q. What are the standard laboratory methods for synthesizing iodine monobromide, and what purity considerations must be addressed?
IBr is synthesized by direct reaction of iodine and bromine in stoichiometric ratios. Excess bromine is removed by heating to 50°C under a CO₂ stream to prevent side reactions . Purity is validated via titration (e.g., using sodium thiosulfate in acetic acid with potentiometric endpoint detection) . Storage in brown glass bottles at cool temperatures (<25°C) is critical to minimize decomposition .
Q. How is this compound utilized in determining the iodine value of unsaturated compounds?
The Hanus method employs IBr in glacial acetic acid to react with double bonds in lipids. Unreacted IBr is converted to I₂ via potassium iodide, followed by back-titration with sodium thiosulfate. This quantifies unsaturation, with precision dependent on reaction time (30–60 minutes) and temperature control (±0.5°C) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
IBr is corrosive and requires PPE: EN 166-compliant face shields, EN ISO 374 gloves, and ventilated fume hoods. Spills must be contained with sand/diatomaceous earth, neutralized with water, and disposed as hazardous waste . Storage must avoid reactive substances (e.g., bases, oxidizers) and maintain a 3-meter separation .
Advanced Research Questions
Q. How can researchers optimize this compound as a p-doping agent for carbon nanotubes (CNTs)?
IBr’s electrophilic nature enables charge transfer to CNTs. Optimization involves controlled vapor-phase exposure (1–5 mol% IBr in inert gas) and post-treatment characterization via Raman spectroscopy (G-band shifts) and electrical conductivity measurements. Stability tests under humidity/thermal cycling are critical to assess doping longevity .
Q. What methodologies resolve contradictions in equilibrium constant (Kc) values for IBr formation under varying conditions?
Discrepancies in Kc (e.g., 1.2×10² at 150°C vs. literature values) arise from incomplete reaction monitoring. Researchers should use UV-Vis spectroscopy to track [IBr] dynamically and validate assumptions (e.g., ideal gas behavior) via computational models like Gaussian or DFT .
Q. How do solvent polarity and reaction mechanisms influence this compound’s reactivity in organic synthesis?
In polar solvents (e.g., acetic acid), IBr undergoes heterolytic cleavage (I⁺/Br⁻), favoring electrophilic iodination. In nonpolar media, homolytic cleavage dominates, promoting bromination. Mechanistic studies require NMR (e.g., ¹³C to track adduct formation) and kinetic isotope effects .
Q. What advanced analytical techniques validate this compound purity and structural integrity in novel applications?
High-purity IBr (>98%) requires differential scanning calorimetry (DSC) to confirm melting point (40°C) and XRD for crystal structure validation (orthorhombic, space group Pnma). Trace bromine/iodine impurities are quantified via ICP-MS .
Q. How should researchers design experiments to investigate this compound’s decomposition pathways under extreme conditions?
Thermogravimetric analysis (TGA) under N₂/O₂ atmospheres identifies decomposition products (e.g., I₂, Br₂). Mass spectrometry coupled with DFT simulations elucidates intermediate species. Safety protocols must address toxic gas release .
Methodological & Experimental Design
Q. What strategies integrate primary experimental data with secondary literature findings for this compound studies?
Combine lab-generated data (e.g., kinetic rates) with literature Kc/Kinetic values using meta-analysis tools (RevMan, PRISMA). Discrepancies are addressed via sensitivity analysis and Bayesian statistics .
Q. How can researchers mitigate environmental risks when scaling this compound reactions?
Pilot-scale reactions require closed-loop systems with scrubbers (e.g., NaOH traps) for Br₂/I₂ vapors. Wastewater must be treated with reducing agents (Na₂S₂O₃) before disposal. LC-MS monitors effluent for halogenated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
